molecular formula C26H33ClN2O9S B605484 Amlodipine besylate monohydrate CAS No. 532929-67-2

Amlodipine besylate monohydrate

Cat. No. B605484
M. Wt: 585.06
InChI Key: HCCDDRGYEWJVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amlodipine besylate monohydrate is a medication used to lower blood pressure and prevent chest pain.

Scientific Research Applications

  • Drug-Excipient Compatibility Studies : Amlodipine besylate has been studied for its compatibility with various pharmaceutical excipients. This research is crucial for ensuring the stability and efficacy of the drug in combination therapies. A method using high-performance liquid chromatography (HPLC) was developed for determining amlodipine besylate in pharmaceutical preformulation studies, highlighting potential incompatibilities with certain excipients like corn starch and magnesium stearate (Brondi, Garcia, & Trevisan, 2017).

  • Molecular and Antioxidant Properties : Investigations using density functional theory (DFT) have been conducted to understand the molecular structural properties of amlodipine besylate. These studies also explore its antioxidant properties, which could contribute to therapeutic effects beyond its primary use as an antihypertensive agent (Hussan, Thayyil, Rajan, & Muraleedharan, 2019).

  • Taste Masking in Drug Combinations : Research has been conducted on the effectiveness of combining amlodipine besylate with other antihypertensive drugs to mask its bitterness. This is significant for patient compliance, especially in fixed-dose combination drugs (Kojima et al., 2019).

  • Analytical Methods for Drug Combinations : Studies have developed sensitive spectrophotometric methods for simultaneous determination of amlodipine besylate in combination with other drugs like Irbesartan. Such methods are essential for quality control in pharmaceutical manufacturing (El Mously, Mostafa, Hassan, & El-Sayed, 2022).

  • Formulation of Sustained Release Pellets : Research on the formulation of sustained-release pellets of amlodipine besylate has been conducted. This work is aimed at modulating drug release and improving patient adherence (Manjunath & Kulkarni, 2021).

  • Impacts on Bone Marrow Morphology : Studies have explored the effects of prolonged oral administration of amlodipine besylate on bone marrow morphology in animal models. This research provides insights into the broader physiological impacts of the drug (Adelaja, Ghazali, Ayantunji, & Omotoso, 2017).

  • Physicochemical Stability Studies : Investigations into the physicochemical stability of compounded amlodipine besylate suspensions provide valuable data for pharmaceutical compounding, particularly in pediatric and geriatric formulations (Graves et al., 2019).

  • Pharmaceutical Formulation and Dissolution Studies : Various studies focus on enhancing the solubility and dissolution profile of amlodipine besylate through different formulation techniques. These include the use of solid dispersions and microemulsions, which are crucial for improving the drug's bioavailability (Hamzah et al., 2022).

  • Methodology Validation for Pharmaceutical Analysis : Validation of analytical methods for the assay and evaluation of pharmaceutical equivalence in amlodipine besylate tablets is vital for ensuring the quality and efficacy of various marketed formulations (Martinez et al., 2019).

properties

CAS RN

532929-67-2

Product Name

Amlodipine besylate monohydrate

Molecular Formula

C26H33ClN2O9S

Molecular Weight

585.06

IUPAC Name

3-Ethyl 5-methyl (+/-)-2-((2-aminoethoxy)methyl)-4-(o-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate, monobenzenesulfonate monohydrate

InChI

1S/C20H25ClN2O5.C6H6O3S.H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6;/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9);1H2

InChI Key

HCCDDRGYEWJVFQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1c2ccccc2Cl)C(=O)OC)C)COCCN.c1ccc(cc1)S(=O)(=O)O.O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amlodipine besylate monohydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amlodipine besylate monohydrate
Reactant of Route 2
Amlodipine besylate monohydrate
Reactant of Route 3
Amlodipine besylate monohydrate
Reactant of Route 4
Amlodipine besylate monohydrate
Reactant of Route 5
Amlodipine besylate monohydrate
Reactant of Route 6
Amlodipine besylate monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.